molecular formula C17H26N2O2 B5200385 N-(1-isopropyl-4-piperidinyl)-2-(2-methylphenoxy)acetamide

N-(1-isopropyl-4-piperidinyl)-2-(2-methylphenoxy)acetamide

Cat. No.: B5200385
M. Wt: 290.4 g/mol
InChI Key: RNAOEBJWJHCHGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-isopropyl-4-piperidinyl)-2-(2-methylphenoxy)acetamide, also known as S 14506, is a synthetic compound that has been widely studied for its potential therapeutic applications. It belongs to the class of compounds known as sigma receptor ligands, which are known to modulate various physiological and pathological processes in the body.

Mechanism of Action

S 14506 exerts its effects by binding to sigma receptors, which are a class of receptors that are widely distributed throughout the body, including in the central nervous system. Sigma receptors are known to modulate various physiological and pathological processes, including neurotransmission, inflammation, and cell survival. By binding to sigma receptors, S 14506 is able to modulate these processes and exert its therapeutic effects.
Biochemical and Physiological Effects:
S 14506 has been shown to have a wide range of biochemical and physiological effects, including modulation of neurotransmitter systems, reduction of oxidative stress, and promotion of cell survival. Additionally, S 14506 has been found to have anti-inflammatory effects and to modulate various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways.

Advantages and Limitations for Lab Experiments

One of the main advantages of S 14506 for lab experiments is its high selectivity for sigma receptors, which allows for more specific modulation of these receptors compared to other compounds. Additionally, S 14506 has been shown to have good pharmacokinetic properties, including good brain penetration and a long half-life. However, one limitation of S 14506 is its relatively low potency compared to other sigma receptor ligands, which may limit its usefulness in certain experiments.

Future Directions

There are several potential future directions for research on S 14506. One area of interest is its potential therapeutic applications in neurological and psychiatric disorders, particularly those involving dopaminergic and glutamatergic dysfunction. Additionally, further research is needed to fully elucidate the mechanism of action of S 14506 and to identify potential downstream targets of sigma receptor modulation. Finally, there is a need for more studies on the pharmacokinetics and pharmacodynamics of S 14506, particularly in vivo, to better understand its potential therapeutic applications.

Synthesis Methods

S 14506 can be synthesized using a multi-step process that involves the reaction of 2-methylphenol with chloroacetyl chloride to form 2-(2-chloroacetyl)phenol. This intermediate is then reacted with isopropylpiperidine to form N-(1-isopropyl-4-piperidinyl)-2-(2-chloroacetyl)phenol, which is subsequently treated with sodium hydroxide and acetic acid to form the final product, S 14506.

Scientific Research Applications

S 14506 has been extensively studied for its potential therapeutic applications, particularly in the field of neuroscience. It has been shown to have neuroprotective effects against various insults, including ischemia, oxidative stress, and neurotoxicity. Additionally, S 14506 has been found to modulate various neurotransmitter systems, including dopamine, serotonin, and glutamate, which are implicated in various neurological and psychiatric disorders.

Properties

IUPAC Name

2-(2-methylphenoxy)-N-(1-propan-2-ylpiperidin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2/c1-13(2)19-10-8-15(9-11-19)18-17(20)12-21-16-7-5-4-6-14(16)3/h4-7,13,15H,8-12H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNAOEBJWJHCHGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2CCN(CC2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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